isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-a]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions are mild, and the use of ultrasonic activation enhances the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. The reaction conditions can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives.
Scientific Research Applications
Isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiazolopyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also possess diverse biological activities and are used in medicinal chemistry.
Uniqueness
Isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 3-chlorophenyl group and the isopropyl ester enhances its activity and selectivity towards certain biological targets.
Properties
Molecular Formula |
C18H19ClN2O3S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
propan-2-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19ClN2O3S/c1-9(2)24-17(23)14-10(3)20-18-21(16(22)11(4)25-18)15(14)12-6-5-7-13(19)8-12/h5-9,11,15H,1-4H3 |
InChI Key |
LQHPFIIMFCVVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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